(R)-(+)-Limonene

Description

Chiral Purity and Enantiomeric Significance

Limonene (B3431351) possesses a chiral center at the C4 carbon of its cyclohexene (B86901) ring, leading to the existence of two non-superimposable mirror-image forms, or enantiomers: (R)-(+)-limonene and (S)-(-)-limonene. bris.ac.ukscienceinschool.org The significance of these enantiomers lies in their distinct sensory properties and biological activities. matthey.com While this compound is famously associated with the pleasant scent of oranges, (S)-(-)-limonene has a piny, turpentine-like odor. wikipedia.orgacs.org This difference in aroma perception is due to the specific interactions of each enantiomer with olfactory receptors in the nose, which are themselves chiral environments. scienceinschool.orgmatthey.com

The chiral purity, or enantiomeric excess (ee), of limonene samples is a critical factor, particularly in the flavor and fragrance industries where a specific aroma is desired. nih.gov Natural sources, especially citrus fruits, predominantly produce this compound with a very high enantiomeric purity. wikipedia.orgresearchgate.net For instance, chiral gas chromatography analyses of orange oil have revealed an enantiomeric excess for this compound of more than 99.9%. acs.org The high optical purity of naturally sourced this compound is a significant advantage for its industrial applications. scielo.org.co

It is important to note that while strongly associated with oranges, studies have shown that the perception of this compound's scent as "orange" is not universal and can be influenced by the purity of the compound. acs.org Some research suggests that highly purified limonene has less of a distinct odor. acs.org

Natural Occurrence and Distribution in Biological Systems

This compound is abundantly found in nature, most notably as the major component of the essential oils in citrus fruit peels. wikipedia.orgbris.ac.uk It constitutes over 90% of orange peel oil and is also present in high concentrations in the oils of grapefruit and lemon. industrialchemicals.gov.au Beyond citrus, this compound is found in a wide variety of other plants, including caraway, dill, bergamot, and coniferous trees like pines and firs. wikipedia.orgacs.org

The biosynthesis of limonene in plants begins with geranyl pyrophosphate. wikipedia.org Through the action of specific enzymes called limonene synthases, geranyl pyrophosphate is cyclized to form either the (R)-(+) or (S)-(-) enantiomer. researchgate.net In citrus fruits, the synthesis is highly stereospecific, leading to the high enantiomeric purity of this compound. researchgate.net

In biological systems, this compound is rapidly absorbed and distributed to various tissues. industrialchemicals.gov.au It is metabolized primarily in the liver and eliminated mainly through urine. industrialchemicals.gov.au

Current Research Landscape and Emerging Applications

The widespread availability and favorable properties of this compound have spurred extensive research into new applications beyond its traditional use as a flavor and fragrance agent. researchgate.netchemimpex.com

Industrial Applications:

Solvent: Due to its ability to dissolve oils and fats, this compound is increasingly used as a biodegradable and renewable-based solvent in industrial cleaning agents, degreasers, and as a replacement for more toxic solvents like xylene in laboratory settings. wikipedia.orgchemimpex.comfishersci.be It is also used as a solvent in some paints and adhesives. wikipedia.org

Polymers: Research is exploring the use of limonene in the production of biodegradable polymers. researchgate.net For example, polylimonene is used in adhesives and as a thermoplastic for food packaging. nih.gov

Biofuel: The combustible nature of limonene has led to its consideration as a potential biofuel. wikipedia.org

Pharmacological and Agricultural Research:

Therapeutic Potential: Studies are investigating the pharmacological properties of this compound, including its potential anti-inflammatory, antioxidant, and anxiolytic effects. chemimpex.comacademicjournals.orgchemfaces.com Research has explored its role in modulating immune responses and its potential as a neuroprotective agent. mdpi.comnih.govresearchgate.net

Biopesticides: this compound is utilized as a natural insecticide and is an active ingredient in some eco-friendly pesticides. wikipedia.orgchemimpex.com

Chemical Synthesis: As a readily available chiral molecule, this compound serves as an important precursor for the synthesis of other valuable compounds, such as carvone (B1668592) and perillyl alcohol. wikipedia.orgfishersci.beiscientific.org The stereospecific oxidation of this compound is a key area of research for producing specific diastereomers of limonene oxide, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. scielo.org.corsc.orgrsc.org

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Molecular Weight | 136.23 g/mol |

| Appearance | Colorless liquid |

| Odor | Citrus-like (orange) |

| Boiling Point | 176-177 °C |

| Density | 0.842 g/mL at 20 °C |

| Refractive Index | n20/D 1.473 |

| CAS Number | 5989-27-5 |

Interactive Data Table: Natural Occurrence of this compound in Citrus Oils

| Citrus Fruit | Predominant Enantiomer | Typical Percentage in Oil |

|---|---|---|

| Orange | This compound | >90% |

| Grapefruit | This compound | ~90% |

| Lemon | This compound | 54.73% to 73.99% |

| Mandarin | this compound | 58.02% to 65.05% |

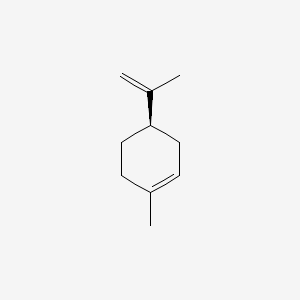

Structure

3D Structure

Properties

IUPAC Name |

(4R)-1-methyl-4-prop-1-en-2-ylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,10H,1,5-7H2,2-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGQYMWWDOXHJM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@H](CC1)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020778 | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D-limonene is a clear colorless mobile liquid with a pleasant lemon-like odor. (NTP, 1992), Liquid; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless mobile liquid; fresh, light, sweet, citrusy aroma | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

348 to 349 °F at 760 mmHg (NTP, 1992), 177.6 °C, 178 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °F (NTP, 1992), 48 °C, 48 °C (closed cup), 48 °C c.c. | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), In water, 13.8 mg/L at 25 °C, Miscible with ethanol and ether; soluble in carbon tetrachloride, Miscible with fixed oils; slightly soluble in glycerin; insoluble in propylene glycol, Solubility in water at 25 °C: very poor, Insoluble in water, propylene glycol; slightly Soluble in glycerol; Soluble in oils, Soluble (in ethanol) | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.8411 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.8411 at 20 °C, Relative density (water = 1): 0.84, 0.838-0.843 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | d-Limonene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1325/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.7 (Air = 1), Relative vapor density (air = 1): 4.7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 57 °F ; 5 mmHg at 104.7 °F; 10 mmHg at 128.8 °F (NTP, 1992), 1.98 [mmHg], 1.98 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.19 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | d-Limonene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Oil, Colorless liquid or oil | |

CAS No. |

5989-27-5, 65996-98-7 | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (+)-Limonene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5989-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (d)-Limonene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005989275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpenes and Terpenoids, limonene fraction | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065996987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4R)-limonene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Limonene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIMONENE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFD7C86Q1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-142.4 °F (NTP, 1992), -74 °C, -90 °C | |

| Record name | D-LIMONENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (D)-LIMONENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4186 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Limonene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003375 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | D-LIMONENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0918 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Metabolic Pathways of R + Limonene

Enzymatic Biotransformation from Geranyl Diphosphate (B83284) (GPP)

The immediate precursor for all monoterpenes, including (R)-(+)-limonene, is geranyl diphosphate (GPP). echelon-inc.comnih.gov The formation of this compound from GPP is a direct cyclization reaction. researchgate.net

The pivotal step in this compound synthesis is the enzymatic conversion of the acyclic GPP into the cyclic limonene (B3431351) structure. This reaction is catalyzed by a specific class of enzymes known as monoterpene synthases. igem.org For the (+)-enantiomer, the specific enzyme is (+)-limonene synthase (LS), also systematically known as (R)-limonene synthase (EC 4.2.3.20). echelon-inc.com

This enzyme facilitates the intramolecular cyclization of GPP, which involves the ionization of the diphosphate group to form a transient geranyl cation. This cation is then guided by the enzyme's active site to fold into the correct conformation, leading to the formation of the (+)-(4R)-limonene structure and the release of a diphosphate molecule. researchgate.net The enzyme from caraway (Carum carvi) seeds, for example, requires a divalent metal ion, preferably Mn²⁺, for its catalytic activity. nih.gov

In plants, the synthesis of the GPP precursor occurs predominantly in plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govresearchgate.net This pathway is also referred to as the non-mevalonate pathway. researchgate.net It begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (GAP) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (DXS). mdpi.com

Through a series of six subsequent enzymatic steps, DXP is converted into a mixture of the five-carbon (C5) building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.netmdpi.com These universal isoprenoid precursors are then condensed by a GPP synthase (GPPS) to form the ten-carbon (C10) GPP. nih.govcimap.res.in The localization of this pathway within plastids, specifically leucoplasts in the oil gland secretory cells of plants like peppermint, insulates monoterpene synthesis from other metabolic processes in the cytosol. nih.govmdpi.comresearchgate.net

In contrast to plants, yeasts (like Saccharomyces cerevisiae and Yarrowia lipolytica), fungi, and most bacteria rely on the mevalonate (B85504) (MVA) pathway to produce IPP and DMAPP. echelon-inc.comnih.govresearchgate.net This pathway starts in the cytosol with the condensation of three molecules of acetyl-CoA. researchgate.net

The key rate-limiting enzyme in this pathway is typically 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), which converts HMG-CoA to mevalonate. igem.org A series of subsequent enzymatic reactions, including phosphorylation and decarboxylation steps, convert mevalonate into IPP, which is then isomerized to DMAPP by an IPP isomerase (IDI). igem.orgbohrium.com Similar to the MEP pathway, GPP is then formed from the condensation of IPP and DMAPP. nih.gov However, in many microorganisms, GPP is a transient intermediate, as the native farnesyl diphosphate synthase (FPPS) preferentially synthesizes the C15 farnesyl diphosphate (FPP). nih.govoup.com

Metabolic Engineering for Enhanced Production

The industrial demand for this compound has driven extensive research into metabolic engineering of microorganisms to create efficient cell factories. These efforts focus on overcoming the low natural availability of the GPP precursor and the inherent toxicity of limonene to microbial hosts. nih.govresearchgate.net

A primary strategy for boosting limonene production is to increase the intracellular pool of its precursors. This is often achieved by overexpressing key enzymes in the native biosynthetic pathways.

Enhancing the MVA Pathway : In yeast, overexpressing a truncated, soluble form of HMG-CoA reductase (tHMG1), which is the rate-limiting enzyme of the MVA pathway, has proven effective at increasing the carbon flux towards isoprenoids. igem.orgbohrium.com Further improvements have been achieved by the co-overexpression of other MVA pathway genes, such as mevalonate kinase (ERG12) and IPP isomerase (IDI1), which significantly increases d-limonene production. bohrium.comfortunejournals.com One study achieved a yield of 62.31 mg/L of d-limonene in S. cerevisiae by co-expressing tHMGR1, ERG12, and a mutated IDI1. bohrium.com

Creating Orthogonal Pathways with NPP : A more advanced strategy involves creating a synthetic pathway that is "orthogonal" to the host's native metabolism. This has been achieved by using neryl diphosphate (NPP), a stereoisomer of GPP, as the direct precursor for limonene. igem.orgd-nb.info Some limonene synthases can utilize NPP, and by introducing a heterologous NPP synthase (NPPS), which condenses IPP and DMAPP to NPP, a dedicated pathway to limonene is established. researchgate.netd-nb.info This approach avoids the competition for GPP from native enzymes like FPPS, potentially leading to higher yields. d-nb.info

The table below summarizes findings from engineering Saccharomyces cerevisiae to enhance D-limonene production by manipulating MVA pathway genes.

| Engineered Strain / Strategy | Key Genes Overexpressed/Modified | D-Limonene Titer (mg/L) | Reference |

| Base Strain | tNDPS1, tLS | - | bohrium.com |

| tHMGR1 Overexpression | tHMGR1 | ~35 | bohrium.com |

| ERG12 Overexpression | ERG12 | ~20 | bohrium.com |

| IDI1WWW Overexpression | IDI1WWW | ~15 | bohrium.com |

| Combined Overexpression | tHMGR1, ERG12, IDI1WWW | 62.31 | bohrium.com |

Eukaryotic cells use organelles to compartmentalize metabolic pathways, which can increase local substrate and enzyme concentrations and prevent metabolic crosstalk. pnas.org This principle has been applied to limonene production by relocating the biosynthetic pathway to specific organelles.

While plant monoterpene synthesis naturally occurs in plastids, engineered yeast lacks these organelles. cimap.res.inmdpi.com Researchers have instead targeted the limonene pathway to mitochondria and, more successfully, to peroxisomes. researchgate.netacs.org The peroxisome is an ideal compartment due to its distinct pool of acetyl-CoA, the starting block for the MVA pathway. pnas.org

In a study using the oleaginous yeast Yarrowia lipolytica, the entire MVA pathway, along with a d-limonene synthase, was targeted to the peroxisome. nih.govresearchgate.net This strategy resulted in a significant increase in limonene production compared to expressing the pathway in the cytosol. The peroxisomal production was boosted from an initial low level to 47.8 mg/L and ultimately reached 69.3 mg/L after fermentation optimization. nih.govresearchgate.net Another study in Saccharomyces cerevisiae demonstrated that engineering a complete MVA pathway in the peroxisome led to a 15- to 125-fold increase in various monoterpene titers, including this compound, which reached 2.6 g/L in fed-batch conditions. pnas.org This dual-regulation approach, enhancing precursor supply in both the cytoplasm and the peroxisome, has led to limonene titers as high as 1.05 g/L in Rhodotorula toruloides. acs.orgnih.gov

The following table presents research findings on targeting the D-limonene synthesis pathway to peroxisomes in Yarrowia lipolytica.

| Strain / Pathway Location | Key Genes / Strategy | D-Limonene Titer (mg/L) | Reference |

| Cytosolic Expression | d-LS, ERG20m | < 1 | nih.gov |

| Peroxisomal Expression | d-LS, ERG20m targeted to peroxisome | 11.9 | nih.gov |

| Full Peroxisomal Pathway | Entire MVA pathway + d-LS targeted to peroxisome | 47.8 | nih.gov |

| Optimized Fermentation | Full peroxisomal pathway strain | 69.3 | nih.gov |

Genetic Manipulation of Key Enzymes (e.g., Neryl Pyrophosphate Synthase, Limonene Synthase)

One strategy to bypass the competition for GPP, which is also a precursor for many other essential compounds, is to establish an orthogonal pathway using NPP. d-nb.info This involves introducing a neryl pyrophosphate synthase (NPPS) to produce NPP, which is then specifically used by the limonene synthase.

In the bacterium Escherichia coli, a systematic optimization strategy has led to significant limonene production. By introducing the heterologous mevalonate (MVA) pathway to increase the supply of isoprene (B109036) building blocks, researchers then focused on the final steps. Co-expression of an NPPS from Solanum lycopersicum (tomato) and a limonene synthase from Mentha spicata (spearmint) resulted in a limonene titer of 694.61 mg/L. researchgate.netacs.org Further optimization through fed-batch fermentation in a shake-flask elevated the final production to 1.29 g/L. researchgate.netacs.org

The oleaginous yeast Rhodosporidium toruloides has also been successfully engineered as a cell factory for limonene. d-nb.info Initial work involved overexpressing a limonene synthase (LS) from Citrus limon (lemon) and an NPPS from Solanum lycopersicum. researchgate.netpreprints.org To further boost the titer, a chimeric fusion enzyme (NPPS-LS) was constructed and introduced into a carotenogenesis-deficient strain, which minimizes the diversion of precursors to other pathways. d-nb.inforesearchgate.net These strategies, combined with the overexpression of other MVA pathway enzymes, resulted in a maximum limonene titer of 393.5 mg/L. d-nb.inforesearchgate.net

Similarly, the yeast Yarrowia lipolytica has been engineered to produce both D- and L-limonene. researchgate.net This involved expressing various target genes, including limonene synthases, a neryl diphosphate synthase (NDPS1), and enzymes to boost the precursor supply. researchgate.net A fusion protein of ERG20 (a GPP synthase) and LS proved to be an effective combination. researchgate.net

Even modest genetic modifications can establish production. In Saccharomyces cerevisiae, heterologous expression of a codon-optimized d-limonene synthase gene from Citrus unshiu (Satsuma mandarin) was sufficient to achieve a yield of 13 mg/L. google.com However, simply overexpressing a single enzyme does not always guarantee success; studies in peppermint plants showed that elevating the expression of (−)-limonene synthase led to only moderate or no increase in oil yield, highlighting the complexity of metabolic flux. pnas.org

Table 1: Genetic Engineering Strategies for Enhanced this compound Production

Bioconversion and Derivatization by Microorganisms

This compound, which is abundant and low-cost, serves as an excellent precursor for the synthesis of higher-value oxygenated derivatives used in the food, pharmaceutical, and fragrance industries. scielo.org.co Microbial biotransformation offers an environmentally friendly and highly specific method to achieve these conversions. scielo.org.co The initial step in many of these microbial degradation pathways is a hydroxylation reaction, often catalyzed by cytochrome P450-dependent monooxygenases. scielo.br

Fungi are particularly adept at these transformations. The bioconversion of this compound by the fungus Penicillium digitatum DSM 62840 has been studied extensively. scielo.org.coscielo.org.co This microorganism demonstrates high specificity in converting limonene to (R)-(+)-α-terpineol, a valuable fragrance compound. scielo.org.co Under optimized conditions, including a pH of 3.5 and the addition of limonene during the early exponential growth phase, a concentration of 1864 mg/L of (R)-(+)-α-terpineol can be produced. scielo.org.coscielo.org.co The reaction is believed to proceed via a cytochrome P-450-dependent mono-oxygenase system. scielo.org.co At different pH levels, the metabolic pathway can shift, leading to the formation of other derivatives such as linalool (B1675412) and cis/trans-p-menth-2,8-dien-1-ol. scielo.org.co Other fungi, such as Colletotrichum nymphaea, have been used to convert this compound into limonene-1,2-diol. researchgate.net

Various bacteria also possess metabolic pathways for limonene derivatization. Rhodococcus erythropolis DCL14 utilizes two distinct pathways for limonene degradation. frontiersin.orgnih.gov One pathway begins with hydroxylation at the C6 position by a limonene 6-monooxygenase to produce trans-carveol, which is subsequently oxidized to carvone (B1668592) by a carveol (B46549) dehydrogenase. frontiersin.org An alternative pathway in the same organism starts with epoxidation at the 1,2-double bond to form limonene-1,2-epoxide (B132270), which is then converted to limonene-1,2-diol. nih.gov

Several species of Pseudomonas are also capable of transforming limonene. Pseudomonas putida can convert (+)-limonene into perillyl alcohol and further to perillic acid. frontiersin.orgcore.ac.uk The initial hydroxylation of the methyl group to form perillyl alcohol is a well-studied microbial degradation pathway for limonene. scielo.br Other microorganisms, including Geobacillus stearothermophilus and Pseudomonas gladioli, also use this compound to produce perillyl alcohol as a major metabolite. frontiersin.org

Table 2: Microbial Bioconversion and Derivatization of this compound

Table of Compound Names

| Name Mentioned in Article | Chemical Name |

| This compound | (R)-1-methyl-4-(1-methylethenyl)-cyclohexene |

| Geranyl pyrophosphate (GPP) | (2E)-3,7-dimethylocta-2,6-dien-1-yl diphosphate |

| Neryl pyrophosphate (NPP) | (2Z)-3,7-dimethylocta-2,6-dien-1-yl diphosphate |

| (R)-(+)-α-Terpineol | (R)-2-(4-methylcyclohex-3-en-1-yl)propan-2-ol |

| Linalool | 3,7-dimethylocta-1,6-dien-3-ol |

| p-menth-2,8-dien-1-ol | 1-methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol |

| Limonene-1,2-diol | 1-methyl-4-(1-methylethenyl)cyclohexane-1,2-diol |

| trans-Carveol | (1R,5R)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-ol |

| Carvone | 2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one |

| Limonene-1,2-epoxide | 1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane |

| Perillyl alcohol | [4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol |

| Perillic acid | 4-(prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid |

| Dehydrocarveol | 2-methyl-5-(prop-1-en-2-yl)cyclohexa-2,5-dien-1-ol |

Advanced Synthetic Chemistry and Derivatization of R + Limonene

Enantioselective Synthesis and Stereocontrol Methodologies

While (R)-(+)-limonene is abundant in nature, the synthesis of specific stereoisomers of its derivatives often requires precise stereocontrol. scielo.org.coresearchgate.net Methodologies for the diastereoselective epoxidation of R-(+)-limonene have been a significant area of research to improve the yield of specific 1,2-limonene oxide diastereomers. scielo.org.coresearchgate.net Both enzymatic and catalytic approaches have been explored. Enzymes and Jacobsen's catalyst have demonstrated high selectivity towards the endocyclic epoxides. scielo.org.co In contrast, catalysts such as metals supported on mesoporous materials often lead to a mixture of oxidation products, which can limit their industrial applicability. scielo.org.co Controlling reaction parameters is crucial as it can allow for the separation of a homogeneous catalyst from the reaction products, enabling its reuse over multiple cycles. researchgate.net

Electrochemical Oxidation and Flavor-Active Compounds Generation

Electrochemical oxidation has emerged as a sustainable and effective method for transforming this compound into novel flavor and fragrance compounds. chemistryviews.orgchemeurope.com This technique offers an environmentally benign alternative to traditional oxidation methods that often rely on harsh chemicals and heavy metals. chemeurope.com

In a notable study, the electrochemical oxidation of this compound in the presence of ethanol (B145695) was conducted using graphite (B72142) anodes and steel cathodes. chemistryviews.org This process yielded a complex mixture with fruity, herbal, citrus, and resinous aroma profiles. chemistryviews.orgchemeurope.com Researchers identified 20 different oxidation products, 11 of which were previously undescribed in scientific literature. chemistryviews.org The identified compounds included cis- and trans-carvyl acetate (B1210297), perillyl acetate, and α-terpinyl acetate. researchgate.net Another investigation into the electrochemical oxidation of R-(+)-limonene in acetic acid with a platinum electrode generated a variety of products, such as carvone (B1668592), perillaldehyde, and cis- and trans-carveol. researchgate.net The possible electrochemical oxidation mechanism involves the interaction of the R-(+)-limonene molecule with a water molecule to generate α-terpineol, following the isomerization of R-(+)-limonene to form a carbenium ion. mdpi.com

The following table summarizes some of the flavor-active compounds generated through the electrochemical oxidation of this compound.

| Compound | Odor Description | Reference |

| Mixture | Fruity, herbal, citrus, resinous | chemistryviews.orgchemeurope.com |

| cis-Carvyl acetate | - | researchgate.net |

| trans-Carvyl acetate | - | researchgate.net |

| Perillyl acetate | - | researchgate.net |

| α-Terpinyl acetate | - | researchgate.net |

| Carvone | - | researchgate.net |

| Perillaldehyde | - | researchgate.net |

| cis-Carveol | - | researchgate.net |

| trans-Carveol | - | researchgate.net |

Epoxidation and Derived Building Blocks

The epoxidation of this compound is a critical transformation that yields highly valuable intermediates, namely limonene (B3431351) oxide and limonene dioxide, which serve as building blocks for various polymers and fine chemicals. scielo.org.coresearchgate.net

The synthesis of limonene-1,2-epoxide (B132270) can be achieved through various methods. One approach involves the use of a borotungstic heteropolyacid salt as a catalyst with hydrogen peroxide as the oxidant, which can yield a purity of over 91%. google.com Another method employs m-chloroperoxybenzoic acid in an ionic liquid solvent, resulting in a high yield of approximately 93%. google.com The epoxidation of this compound with hydrogen peroxide using a sodium tungstate (B81510) catalyst under solvent-free conditions has been shown to achieve a 94% conversion with 81% selectivity to limonene-1,2-epoxide. rsc.org

Limonene dioxide is a key monomer for producing green polymers like polycarbonates and nonisocyanate polyurethanes. acs.org However, achieving high yields of limonene dioxide can be challenging. acs.org One successful method involves the use of in-situ generated dimethyldioxirane (B1199080) (DMDO) from acetone (B3395972) and Oxone®, which can achieve a limonene dioxide yield of 97%. researchgate.net A study utilizing commercial magnesium oxide as a heterogeneous catalyst in a Payne reaction system with hydrogen peroxide reported a diepoxide yield of 96% at 50 °C after 2 hours. researchgate.netacs.org

The design of catalysts is crucial for controlling the selectivity of the epoxidation reaction. Various catalytic systems have been developed to selectively target either the endocyclic or exocyclic double bond of limonene.

For the synthesis of limonene-1,2-epoxide , several catalysts have shown high efficiency:

Titanium-based heterogeneous catalysts : A titanium-based catalyst used with tert-butyl hydroperoxide (TBHP) in acetonitrile (B52724) at 75 °C resulted in 80% conversion of this compound with 79% selectivity to limonene-1,2-epoxide. rsc.org

Tungsten-based polyoxometalates : These catalysts, when used with aqueous H₂O₂, demonstrate high selectivity for epoxides. rsc.org A phosphotungstate polyoxometalate catalyst has been shown to be effective for the epoxidation of limonene at the 1,2-position. nih.govd-nb.info

Silylated titania P25 : This photocatalyst, under solar light irradiation, selectively produces 1,2-limonene oxide through a hypothesized singlet oxygen mechanism. chemrxiv.org

Metal-Salen complexes : Complexes of manganese, nickel, or cobalt have been used, with the manganese complex showing the highest efficiency for allylic oxidation to produce carveol (B46549) and carvone. scielo.org.coscielo.br

For the synthesis of limonene dioxide , cobalt-substituted mesoporous SBA-16 catalysts have been used with molecular oxygen and isobutyraldehyde, achieving 100% conversion but with a limonene dioxide yield not exceeding 35%. acs.org

The following table provides a summary of different catalytic systems and their performance in the epoxidation of this compound.

| Catalyst | Oxidant | Main Product(s) | Conversion (%) | Selectivity/Yield (%) | Reference |

| Titanium-based heterogeneous | TBHP | Limonene-1,2-epoxide | 80 | 79 (selectivity) | rsc.org |

| Sodium Tungstate (Na₂WO₄) | H₂O₂ | Limonene-1,2-epoxide | 94 | 81 (selectivity) | rsc.org |

| Magnesium Oxide (commercial) | H₂O₂ | Limonene epoxide / Diepoxide | - | 80 / 96 (yield) | researchgate.netacs.org |

| Borotungstic heteropolyacid salt | H₂O₂ | Limonene-1,2-epoxide | - | >7 (yield) | google.com |

| Silylated Titania P25 (photocatalyst) | O₂ (aerobic) | 1,2-Limonene oxide | 79.3 | 54 (selectivity) | scielo.org.co |

| Cobalt-substituted SBA-16 | O₂ | Limonene dioxide | 100 | 35 (yield) | acs.org |

Polymerization Reactions

This compound and its derivatives, particularly limonene oxide, are valuable monomers for the synthesis of bio-based polymers. x-mol.netresearchgate.net

The homopolymerization of limonene itself can be challenging, often resulting in low monomer conversion and low molecular weight polymers. mdpi.comscielo.br Cationic polymerization of limonene using catalysts like aluminum chloride has been explored, but typically yields polymers with molar masses below 1000 g/mol . scielo.br A greener approach using Maghnite-H+, a proton-exchanged montmorillonite (B579905) clay, has been developed for the synthesis of polylimonene (PLM). researchgate.net

The cationic ring-opening polymerization (ROP) of limonene oxide (LO) is a more common and effective method for producing poly(limonene oxide) (PLO). d-nb.info This polymerization proceeds through the opening of the epoxide ring to form a 1,2-trans polyether. osti.gov

Radiation-induced polymerization : Gamma radiation can induce cationic polymerization of LO, leading to high conversions of up to 80%. d-nb.info

Photoinitiated cationic ROP : Using diaryliodonium or triarylsulfonium salt photoinitiators can polymerize LO, but often results in viscous products due to side reactions. d-nb.inforesearchgate.net

Catalytic ROP : Maghnite-H+ has been successfully used as a catalyst for the cationic ROP of LO, both in bulk and in solution. growingscience.com Polymerization in a dichloromethane (B109758) solution at 0 °C with 5% catalyst by weight for 1 hour yielded the best result of 61.34%. growingscience.com The resulting PLO was found to be thermally stable with a degradation onset temperature above 130°C and a glass transition temperature (Tg) of -17.03°C. growingscience.com

The following table details the conditions and outcomes of different homopolymerization techniques for limonene oxide.

| Polymerization Method | Initiator/Catalyst | Conditions | Conversion/Yield | Polymer Properties | Reference |

| Radiation-induced Cationic ROP | Gamma radiation | Neat liquid | High conversion (up to 80% yield) | Low molecular weight | d-nb.info |

| Photoinitiated Cationic ROP | Diaryliodonium/Triarylsulfonium salts | - | High reactivity | Viscous product, low MW | d-nb.inforesearchgate.net |

| Cationic ROP | Maghnite-H+ | Dichloromethane, 0°C, 1h, 5 wt% catalyst | 61.34% yield | Tg = -17.03°C, Td > 130°C | growingscience.com |

Copolymerization with Diverse Monomers (e.g., Carbon Dioxide, Anhydrides, Ethylene (B1197577), Mercaptoethanol)

The versatility of this compound and its derivatives, particularly its epoxides (limonene oxide and limonene dioxide), makes it a valuable renewable building block for a wide array of copolymers. d-nb.infonih.gov By reacting it with various comonomers, polymers with tailored properties can be synthesized.

Carbon Dioxide (CO₂): The alternating copolymerization of limonene oxide (LO) and carbon dioxide is a prominent example of CO₂ utilization to create sustainable polymers. nih.govresearchgate.net Using catalysts such as β-diiminate zinc complexes, this reaction yields poly(limonene carbonate) (PLC). researchgate.netrsc.orgnih.gov The catalysis can be highly selective; for instance, certain zinc acetate catalysts show a strong preference for the trans-isomer of limonene oxide, resulting in a highly regioregular polycarbonate with over 99% carbonate linkages. researchgate.netnih.gov This process is significant as it combines a bio-based monomer from citrus waste with the greenhouse gas CO₂ to produce thermoplastics. rsc.orgacs.org The resulting PLC is known for its high glass transition temperature. rsc.org

Anhydrides: this compound oxide can be copolymerized with various cyclic anhydrides through ring-opening copolymerization (ROCOP) to produce partially renewable polyesters. d-nb.infomdpi.com Research has explored the use of comonomers like phthalic anhydride (B1165640) (PA), diglycolic anhydride (DGA), and maleic anhydride (MA). d-nb.infouniv-cotedazur.fr For example, the copolymerization of trans-(R)-limonene oxide with DGA has yielded polyesters with a glass transition temperature (Tg) of 51°C. d-nb.info Similarly, reactions with phthalic anhydride, catalyzed by metal t-Bu–salophen complexes, have been performed to create poly(limonene-alt-PA). mdpi.comacs.org These polyesters exhibit good thermal stability and high glass transition temperatures, although achieving high molecular weight can be challenging compared to PLC. d-nb.info The copolymerization of limonene dioxide with anhydrides like glutaric anhydride can produce 100% bio-based thermosets. univ-cotedazur.fr

Ethylene: New bio-based polyolefins have been synthesized by the copolymerization of ethylene with this compound. figshare.comacs.org This process often employs phenoxide-modified half-titanocene catalysts, such as Cp'TiCl₂(O-2,6-ⁱPr₂-4-RC₆H₂), activated by methylaluminoxane (B55162) (MAO). figshare.comacs.org These catalyst systems can produce high-molecular-weight poly(ethylene-co-limonene). acs.org The incorporation of the bulky limonene comonomer is influenced by the specific catalyst structure and polymerization conditions. acs.orgengj.org Microstructural analysis using ¹³C NMR has shown that limonene is typically incorporated as an isolated unit via 1,2-insertion followed by cyclization. figshare.comacs.org

Mercaptoethanol: The thiol-ene reaction provides a pathway for the copolymerization of limonene with thiols like mercaptoethanol. mdpi.comresearchgate.net Studies have shown that this polymerization can proceed spontaneously or be initiated by radical initiators like azobisisobutyronitrile (AIBN). mdpi.comresearchgate.netdntb.gov.ua The reaction mechanism involves the addition of a thiol radical across one of limonene's double bonds. mdpi.com The reactivity differs between the endocyclic and exocyclic double bonds of limonene, allowing for different products depending on the reaction time. mdpi.com This method has been used to create multifunctional resins and flexible elastomers. rsc.org

Synthesis of Bio-based Poly(hydroxyurethanes) (NIPUs)

A significant area of research is the synthesis of non-isocyanate poly(hydroxyurethanes) (NIPUs) from this compound, offering a sustainable and less hazardous alternative to conventional polyurethanes derived from toxic isocyanates. researchgate.netncl.ac.uk The primary route involves a multi-step process starting from this compound. researchgate.net

The synthesis pathway generally consists of three main steps:

Epoxidation: this compound is first converted to an epoxide. For NIPU synthesis, a key intermediate is trans-limonene bis-epoxide (trans-LBE). This can be achieved through a stereoselective di-bromohydration using N-bromosuccinimide (NBS), followed by treatment with a base. researchgate.netncl.ac.uk High yields of trans-LBE (up to 97%) have been reported. researchgate.net

Carbonation: The resulting epoxide is then reacted with carbon dioxide (CO₂) in a cycloaddition reaction to form a cyclic carbonate. The trans-limonene bis-epoxide (trans-LBE) is converted into trans-limonene bis-cyclic carbonate (LBC). researchgate.net This step is typically catalyzed by an inexpensive and commercially available catalyst like tetrabutylammonium (B224687) chloride (TBAC) under elevated temperature and pressure (e.g., 120 °C, 40 bar CO₂), achieving high conversion rates. researchgate.net The purification of the resulting limonene dicarbonate (B1257347) is crucial to remove colored byproducts for producing high-quality polymers. acs.org

Copolymerization: The final step is the copolymerization of the limonene bis-cyclic carbonate (LBC) with alkyl diamines. researchgate.net This polyaddition reaction forms the poly(hydroxyurethane) network. The properties of the resulting NIPU can be tailored by the choice of diamine and the molar ratio of the monomers. researchgate.netncl.ac.uk Research has shown that a 1:1 molar ratio of LBC to diamine produces polymers with greater chain length, while other ratios can enhance thermal resistance. ncl.ac.uk The trans-isomer of LBC has been found to yield polymers with higher molecular mass and better mechanical strength. ncl.ac.uk

This method allows for the creation of both linear NIPU thermoplastics and cross-linked NIPU thermosets from 100% bio-based resources. acs.org

Thermal Properties and Mechanical Characteristics of Limonene-Based Polymers

Polymers derived from this compound exhibit a diverse range of thermal and mechanical properties, which can be tuned by the choice of comonomer, polymer architecture, and molecular weight.

Thermal Properties: Limonene-based polymers are generally characterized by high thermal stability. Poly(limonene carbonate) (PLC) is notable for its exceptionally high glass transition temperature (Tg), often reported around 130 °C, which makes it a rigid material at room temperature. rsc.orguni-bayreuth.de However, its thermal decomposition temperature (Td) can be a limiting factor for melt processing. uni-bayreuth.de Polyesters synthesized from limonene oxide and anhydrides also show high Tg values, ranging from 44 °C to 172 °C depending on the specific anhydride used. upc.edu For instance, the copolymer with phthalic anhydride has a Tg of around 127 °C, while polylimonene carbonate itself has a Tg of 95 °C in some studies. upc.edu Limonene-based NIPUs have demonstrated promising thermal resistance, with Tg values up to 55 °C and decomposition temperatures (Td) reaching 312 °C. ncl.ac.uk Blending PLC with other polymers like poly(butylene adipate-co-terephthalate) (PBAT) can enhance thermal stability. uni-bayreuth.de

Mechanical Characteristics: The mechanical properties of limonene-based polymers vary significantly. Neat poly(limonene carbonate) (PLC) is a strong but brittle material, with a high tensile strength (σ) of approximately 55 MPa but a low elongation at break (εb) of around 15%. rsc.org To overcome this brittleness, significant research has focused on creating copolymers. For example, ABA triblock copolymers of PLC and poly(ε-decalactone) (PDL) have been synthesized, resulting in materials with dramatically improved elasticity. rsc.org One such PLC-PDL-PLC block polymer exhibited a tensile strength of 21.2 MPa and an elongation at break of 400%, a 20-fold increase in toughness compared to pure PLC. rsc.org

Blending is another strategy to modify mechanical properties. Adding PLC to softer polymers like PBAT or copoly(ether ester)s can lead to a threefold increase in the E-modulus while maintaining a reasonably high elongation at break of about 200%. d-nb.info Thermosets created from limonene dioxide and glutaric anhydride have shown good mechanical properties, with a tensile strength of 27 MPa, an E-modulus of 1150 MPa, and a Shore D hardness of 78. univ-cotedazur.fr

Table 1: Thermal and Mechanical Properties of Selected this compound-Based Polymers

| Polymer Type | Comonomer(s) | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Young's Modulus (E) | Tensile Strength (σ) | Elongation at Break (εb) | Reference |

|---|---|---|---|---|---|---|---|

| Polycarbonate (PLC) | Carbon Dioxide | 130 °C | n.d. | n.d. | 55 MPa | ~15% | rsc.org |

| Polyester | Phthalic Anhydride | ~127 °C | >200 °C | n.d. | n.d. | n.d. | upc.edu |

| Polyester | Diglycolic Anhydride | 51 °C | n.d. | n.d. | n.d. | n.d. | d-nb.info |

| Block Copolymer (PLC-PDL-PLC) | CO₂, ε-decalactone | n.d. | >140 °C (processing) | 321 MPa | 21.2 MPa | 400% | rsc.org |

| Thermoset | Glutaric Anhydride | ~98 °C | ~270 °C | 1150 MPa | 27 MPa | 3.5% | univ-cotedazur.fr |

| NIPU | Alkyl Diamines | 55 °C | 312 °C | n.d. | n.d. | n.d. | ncl.ac.uk |

n.d. = not determined in the cited source.

Pharmacological and Biological Activities of R + Limonene

Anticancer Research

(R)-(+)-Limonene has demonstrated notable anticarcinogenic effects in various in vitro and in vivo studies. frontiersin.orgmdpi.com Its anticancer activity is attributed to its ability to modulate multiple cellular processes involved in tumor initiation, growth, and progression. researchgate.netresearchgate.net Research indicates that limonene (B3431351) can stimulate the detoxification of carcinogenic compounds and limit tumor growth and angiogenesis in several cancer models. researchgate.net

Studies utilizing rodent models have consistently shown that this compound can effectively reduce tumor burden. frontiersin.orgfrontiersin.org This reduction is observed across various metrics, including tumor size, number, and weight. frontiersin.org For instance, in a study on N-methyl-N-nitrosourea (MNU)-induced mammary tumors in rats, dietary supplementation with limonene led to a significant decrease in tumor size and volume. frontiersin.org Similarly, in mice with skin cancer, limonene treatment resulted in a reduction in tumor size. frontiersin.org

Furthermore, research has demonstrated that this compound can extend the latency period of tumor development. researchgate.net In a mouse model of skin tumorigenesis, limonene treatment delayed the onset of tumor development from 4 to 9 weeks. researchgate.net This suggests a potential role for limonene in not only treating existing tumors but also in preventing or slowing down their initial formation.

Table 1: Effect of this compound on Tumor Burden in Rodent Models

| Cancer Model | Animal Model | Limonene Administration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Mammary Cancer | Hras128 rats | 50 g/kg of diet for 8 weeks | Significant reduction in tumor size and volume. frontiersin.org | frontiersin.org |

| Skin Cancer | Mice | 100 mg/kg BW | Reduction of tumor size. frontiersin.org | frontiersin.org |

| Lung Cancer | BALB/c mice | 400 or 600 mg/kg of BW for 4 weeks | Significant reduction in tumor size. frontiersin.org | frontiersin.org |

| Gastric Cancer | BALB/c mice | 15 mL/kg of BW for 7 weeks | Significant decrease in tumor weight. frontiersin.org | frontiersin.org |

| Forestomach and Lung Cancer | A/J mice | 6.3 g/kg of diet | Reduction of lung tumor number. frontiersin.org | frontiersin.org |

| Skin Tumorigenesis | Swiss albino mice | Not specified | Significantly reduced tumor burden and tumor incidence. researchgate.net | researchgate.net |

| NMU-induced Mammary Tumors | Rats | 10% in diet | Caused tumor regression in all animals. nih.gov | nih.gov |

A key mechanism underlying the anticancer activity of this compound is its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. nih.govnih.gov By triggering these processes, limonene can effectively halt the uncontrolled proliferation of malignant cells. researchgate.net Studies have shown that limonene can induce significant apoptosis in bladder cancer cells, characterized by nuclear fragmentation and chromatin condensation. nih.gov Furthermore, it has been observed to cause G2/M phase cell cycle arrest in human bladder cancer cells and breast cancer cells. nih.govresearchgate.netresearchgate.net

This compound promotes apoptosis by upregulating the expression of several pro-apoptotic factors. nih.gov Western blot analysis has confirmed that limonene treatment leads to an increased expression of Bax and caspase-3, key proteins involved in the apoptotic cascade. researchgate.netnih.gov The upregulation of Bax is a recurring finding in various cancer cell lines treated with limonene. researchgate.net Additionally, limonene has been shown to increase the expression of p21, a protein that can activate the intrinsic apoptotic pathway. nih.govnih.gov Annexin V staining, a marker for apoptosis, has also been observed to increase in cells treated with limonene, further confirming its pro-apoptotic effects. nih.govembopress.org

Concurrent with the upregulation of pro-apoptotic factors, this compound also downregulates the expression of anti-apoptotic proteins. nih.gov A significant decrease in the expression of Bcl-2, a key anti-apoptotic protein, is consistently observed in cancer cells following limonene treatment. researchgate.netresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant in tipping the cellular balance towards apoptosis. nih.govlseee.netnih.govresearchgate.net Furthermore, clinical observations have shown that limonene can reduce the expression of cyclin D1, a protein involved in cell cycle progression, suggesting a mechanism for its cell cycle arrest activity. researchgate.net

Table 2: Modulation of Apoptotic Factors by this compound

| Factor | Effect | Cancer Cell Line/Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bax | Upregulation | Human bladder cancer cells, Murine skin tumors | Increased expression confirmed by Western blot. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Caspase-3 | Upregulation | Human bladder cancer cells | Increased expression confirmed by Western blot. researchgate.netnih.gov | researchgate.netnih.gov |

| p21 | Upregulation | H322 and H838 lung cancer cells | Increased expression observed. nih.gov | nih.gov |

| Annexin V | Increased Staining | Septic shock patients (general apoptosis marker) | Increased binding indicating apoptosis. nih.gov | nih.gov |

| Bcl-2 | Downregulation | Human bladder cancer cells, Murine skin tumors | Decreased expression confirmed by Western blot. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Cyclin D1 | Downregulation | Breast tissue (human study) | 22% reduction in expression. researchgate.net | researchgate.net |

The anticancer effects of this compound are also mediated through its ability to modulate critical intracellular signaling pathways that regulate cell growth, proliferation, and survival. researchgate.netnih.gov